Product packaging for 4-Fluoro-4-(4-methylphenyl)piperidine(Cat. No.:)

4-Fluoro-4-(4-methylphenyl)piperidine

Cat. No.: B13252253
M. Wt: 193.26 g/mol
InChI Key: GEFDPVJMVPOTQL-UHFFFAOYSA-N
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Description

4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride (CAS 1803593-58-9) is a fluorinated piperidine derivative of high interest in medicinal chemistry and drug discovery research . This compound serves as a valuable chemical intermediate and building block for the synthesis of more complex molecules . The incorporation of both a fluorine atom and a piperidine ring system can significantly influence the pharmacokinetic properties, bioavailability, and metabolic stability of potential drug candidates . Researchers utilize this scaffold in the exploration and development of novel therapeutic agents, particularly due to the piperidine moiety's prevalence in bioactive molecules. The compound is offered with a focus on quality and consistency for research applications. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for household use. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16FN B13252253 4-Fluoro-4-(4-methylphenyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

4-fluoro-4-(4-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-10-2-4-11(5-3-10)12(13)6-8-14-9-7-12/h2-5,14H,6-9H2,1H3

InChI Key

GEFDPVJMVPOTQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCNCC2)F

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 4 Fluoro 4 4 Methylphenyl Piperidine

Foundational Methodologies for 4,4-Disubstituted Piperidine (B6355638) Ring Construction

The construction of the piperidine ring is a fundamental aspect of synthesizing 4-fluoro-4-(4-methylphenyl)piperidine. Various strategies have been developed to create this heterocyclic system, with a focus on methods that allow for the subsequent introduction of substituents at the C4 position.

Strategic Routes for Introducing Quaternary Centers at Piperidine C4

A key challenge in the synthesis of this compound is the creation of a quaternary carbon at the C4 position of the piperidine ring. This requires careful planning of the synthetic route. One common strategy involves the use of a pre-formed piperidine derivative, such as a 4-piperidone (B1582916), which can then undergo reactions to install two new substituents at the C4 position.

Another approach is the construction of the piperidine ring from acyclic precursors in a manner that directly generates the C4-disubstituted pattern. This can be achieved through cyclization reactions where one of the reactants already contains the quaternary center that will become the C4 of the piperidine ring.

Exploration of Nucleophilic Addition and Substitution Reactions in Piperidine Formation

Nucleophilic addition and substitution reactions are pivotal in the synthesis of the 4,4-disubstituted piperidine scaffold. A widely employed method involves the nucleophilic addition of an organometallic reagent to a 4-piperidone precursor. For instance, the reaction of an N-protected 4-piperidone with a Grignard reagent, such as p-tolylmagnesium bromide, can be used to introduce the 4-methylphenyl group at the C4 position, forming a tertiary alcohol intermediate. wikipedia.org

Nucleophilic substitution reactions can also be utilized in the formation of the piperidine ring itself, although they are less common for the direct creation of a C4-quaternary center in a single step. However, intramolecular nucleophilic substitution is a key step in many cyclization strategies to form the piperidine ring from an appropriately functionalized acyclic amine.

A plausible synthetic pathway for a key intermediate, 1-benzyl-4-(4-methylphenyl)piperidin-4-ol, is outlined below. This intermediate is crucial for the subsequent introduction of the fluorine atom.

Step Reactants Reagents and Conditions Product
1 N-benzyl-4-piperidone p-tolylmagnesium bromide, THF 1-benzyl-4-(4-methylphenyl)piperidin-4-ol

Reductive Amination and Alternative Cyclization Pathways for Piperidine Rings

Reductive amination is a powerful and versatile method for constructing the piperidine ring. This reaction typically involves the condensation of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine or enamine to form the saturated heterocyclic ring. While direct formation of a 4,4-disubstituted piperidine via a one-pot reductive amination can be challenging, this method is often employed to synthesize piperidine precursors that can be further functionalized.

Alternative cyclization pathways include intramolecular hydroamination and radical cyclizations. These methods can provide access to substituted piperidines from unsaturated amine precursors. The choice of cyclization strategy often depends on the desired substitution pattern and the availability of the starting materials.

Targeted Introduction of the 4-Fluoro and 4-Methylphenyl Substituents at Piperidine C4

Once the piperidine ring is constructed, or during its formation, the next critical phase is the precise installation of the fluoro and 4-methylphenyl groups at the C4 position.

Regioselective Fluorination Techniques in Complex Organic Synthesis

The introduction of a fluorine atom at a specific position in a molecule, known as regioselective fluorination, is a crucial step in the synthesis of many modern pharmaceuticals. In the context of this compound, the fluorine atom is introduced at a tertiary carbon center.

A common and effective method for this transformation is the use of a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). researchgate.net These reagents can convert a tertiary alcohol, like 1-benzyl-4-(4-methylphenyl)piperidin-4-ol, into the corresponding fluoride. This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is replaced by a fluorine atom.

The following table outlines the fluorination step:

Step Reactant Reagents and Conditions Product
2 1-benzyl-4-(4-methylphenyl)piperidin-4-ol Diethylaminosulfur trifluoride (DAST), CH2Cl2 1-benzyl-4-fluoro-4-(4-methylphenyl)piperidine

Methodologies for Installing Substituted Aryl Moieties on Heterocycles

The installation of the 4-methylphenyl (p-tolyl) group onto the C4 position of the piperidine ring is a key bond-forming reaction. As mentioned previously, the most direct approach is the addition of a p-tolyl organometallic reagent to a 4-piperidone. The Grignard reagent, p-tolylmagnesium bromide, is a readily available and highly effective nucleophile for this purpose. rsc.orgresearchgate.net

The reaction involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the 4-piperidone. An N-protecting group, such as a benzyl (B1604629) group, is typically employed to prevent side reactions with the piperidine nitrogen. This protecting group can be removed in a subsequent step if the free piperidine is the desired final product. For example, debenzylation can be achieved through catalytic hydrogenation. chemicalbook.com

The synthesis of the required Grignard reagent is straightforward, typically involving the reaction of 4-bromotoluene (B49008) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF).

The final deprotection step to yield the target compound is as follows:

Step Reactant Reagents and Conditions Product
3 1-benzyl-4-fluoro-4-(4-methylphenyl)piperidine H2, Pd/C, Methanol This compound

Chemical Reactivity and Derivatization Pathways of this compound

The chemical reactivity of this compound is primarily centered around the secondary amine of the piperidine ring, with potential for modifications on the aromatic ring under more forcing conditions. The presence of the fluorine atom at the quaternary center influences the electron density and conformational properties of the piperidine ring, which can, in turn, affect its reactivity.

Functional Group Transformations on the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound is a key site for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives. Standard organic chemistry methodologies for the derivatization of secondary amines are generally applicable.

N-Alkylation: The nitrogen atom can be alkylated to introduce a variety of substituents. This is commonly achieved through reactions with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. Another prominent method is reductive amination, which involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent. While specific examples for this compound are not extensively documented in publicly available literature, general procedures for piperidine alkylation are well-established. For instance, reacting a piperidine derivative with an alkyl bromide or iodide in a solvent like anhydrous acetonitrile (B52724) or DMF, often with a base such as potassium carbonate, is a common approach. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen to form amides is another fundamental transformation. This can be accomplished using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. researchgate.net These reactions are typically high-yielding and allow for the introduction of a wide array of functional groups.

TransformationReagents and ConditionsExpected Product
N-AlkylationAlkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃), Solvent (e.g., DMF, CH₃CN), Room Temperature to elevated temperatures.N-Alkyl-4-fluoro-4-(4-methylphenyl)piperidine
Reductive AminationAldehyde or Ketone (R'COR''), Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd), Solvent (e.g., DCE, MeOH).N-Alkyl-4-fluoro-4-(4-methylphenyl)piperidine
N-AcylationAcyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF).N-Acyl-4-fluoro-4-(4-methylphenyl)piperidine
N-ArylationAryl halide (Ar-X), Palladium catalyst, Base (e.g., NaOtBu), Solvent (e.g., Toluene).N-Aryl-4-fluoro-4-(4-methylphenyl)piperidine

Modulations of the 4-Methylphenyl Substituent

Modifications to the 4-methylphenyl group of this compound are less common and generally require more specific and often harsher reaction conditions compared to the transformations on the piperidine nitrogen. The reactivity of the aromatic ring is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The 4-methylphenyl ring is activated towards electrophilic aromatic substitution by the methyl group, which is an ortho-, para-directing group. However, the bulky piperidine substituent may provide steric hindrance. Potential reactions could include nitration, halogenation, or Friedel-Crafts reactions, though these have not been specifically reported for this compound.

Oxidation of the Methyl Group: The benzylic methyl group could potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. This would provide a handle for further functionalization, such as amide or ester formation.

Investigation of Oxidation and Reduction Profiles within the Core Structure

The core structure of this compound has limited sites for typical oxidation and reduction reactions under standard conditions.

Oxidation: The piperidine nitrogen can be oxidized to form an N-oxide, which is a common metabolic pathway for many piperidine-containing drugs. researchgate.net Stronger oxidation could potentially lead to ring opening, but this is generally not a synthetically useful transformation.

Reduction: The piperidine and phenyl rings are already in a reduced state. Further reduction would require harsh conditions, such as high-pressure hydrogenation, which could potentially lead to defluorination or reduction of the aromatic ring. A relevant reduction is seen in the synthesis of a related compound, 4-(4-fluoro)-phenyl-piperidine, from its tetrahydropyridine (B1245486) precursor using palladium on carbon with hydrogen gas. chemicalbook.com This demonstrates the stability of the C-F bond and the phenyl ring under these reduction conditions.

ReactionReagents and ConditionsProductNotes
Hydrogenation of Precursor1-benzyl-4-(4-fluoro-phenyl)-1,2,3,6-tetrahydro-pyridine, H₂, Pd(OH)₂, MeOH, 200 psi, 2 days.4-(4-fluoro)-phenyl-piperidineThis demonstrates a method for the reduction of the unsaturated piperidine ring to the saturated core structure. chemicalbook.com

Scale-Up and Process Optimization Considerations in Synthesis

The synthesis of this compound and its analogues on a larger scale requires careful consideration of process optimization to ensure efficiency, safety, and cost-effectiveness.

One of the key considerations is the stage at which the fluorine atom is introduced. In many syntheses of fluorinated compounds, introducing the fluorine at an early stage can lead to significant loss of this expensive atom in subsequent steps through by-products or the removal of isomers. google.com A more efficient process would ideally introduce the fluorine atom later in the synthetic sequence. google.com

For the synthesis of related fluorinated piperidines, palladium-catalyzed reactions have been shown to be scalable. For instance, a Pd-catalyzed annulation approach to produce a fluorinated piperidine imine was successfully scaled up to multigram quantities with consistent yields. google.com

Continuous flow synthesis using microreactors is an emerging technology that offers significant advantages for process optimization and scale-up. This approach can improve reaction control, reduce reaction times, and enhance safety, particularly for highly exothermic or hazardous reactions. While not specifically reported for this compound, the continuous production of other fluorinated heterocyclic intermediates has been successfully demonstrated and optimized. researchgate.net

Key parameters for optimization in any synthetic process include:

Solvent choice: Affects reaction rates, solubility, and product isolation.

Catalyst loading: Minimizing catalyst use without compromising yield and reaction time is crucial for cost-effectiveness.

Temperature and pressure: Optimizing these parameters can improve selectivity and reduce by-product formation.

Purification methods: Developing scalable and efficient purification protocols, such as crystallization over chromatography, is essential for large-scale production.

Advanced Structural Characterization and Conformational Analysis of 4 Fluoro 4 4 Methylphenyl Piperidine

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are fundamental in confirming the covalent structure of 4-Fluoro-4-(4-methylphenyl)piperidine, providing detailed information on its atomic connectivity and chemical environment.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. A combination of 1H, 13C, and 19F NMR experiments would provide unambiguous confirmation of its molecular framework.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the piperidine (B6355638) ring and the 4-methylphenyl (p-tolyl) group. The aromatic protons of the p-tolyl group would appear as two doublets in the approximate range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons of this group would yield a sharp singlet around δ 2.3 ppm. The protons on the piperidine ring would appear as complex multiplets in the aliphatic region (δ 1.5-3.5 ppm), with their chemical shifts and coupling patterns influenced by the ring's conformation and the electronegativity of the adjacent nitrogen and fluorine atoms.

13C NMR Spectroscopy: The 13C NMR spectrum would provide key information, notably the signal for the quaternary carbon C4, which is directly bonded to both the fluorine atom and the p-tolyl group. This carbon would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature confirming the presence of the C-F bond. Other signals would correspond to the remaining piperidine carbons, the aromatic carbons, and the methyl carbon of the tolyl group.

19F NMR Spectroscopy: As a compound containing fluorine, 19F NMR is particularly informative. researchgate.net It would show a single resonance for the fluorine atom, and the coupling between fluorine and adjacent protons (²JHF and ³JHF) observed in the 1H spectrum is crucial for conformational analysis. nih.govresearchgate.net The magnitude of these coupling constants can help determine the spatial relationship between the fluorine atom and the protons on the piperidine ring, thus indicating its preferred axial or equatorial orientation. researchgate.net

Table 1: Expected NMR Data for this compound This table presents expected chemical shift (δ) ranges and coupling constants (J) based on analogous structures, as specific experimental data is not publicly available.

Nucleus Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Constants (J)
¹H Aromatic (p-tolyl) 7.0 - 7.5 d, d
Piperidine (axial/equatorial) 1.5 - 3.5 m
Methyl (p-tolyl) ~2.3 s
N-H (if present) Broad, variable s (br)
¹³C Aromatic (ipso-C) 140 - 150 d, J(CF)
Aromatic (C-H) 120 - 130 d, J(CF)
C4 (C-F) 90 - 100 d, ¹J(CF) ≈ 180-200 Hz
Piperidine (C2, C6) 45 - 55 d, J(CF)
Piperidine (C3, C5) 30 - 40 d, J(CF)
Methyl (p-tolyl) ~21 s
¹⁹F C4-F -150 to -180 m

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

The FT-IR and FT-Raman spectra would display key bands confirming the structure. Aromatic C-H stretching vibrations from the p-tolyl group would be observed above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine and methyl groups would appear just below 3000 cm⁻¹. The presence of a secondary amine (N-H) would be indicated by a stretching band in the region of 3300-3500 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The most diagnostic band would be the C-F stretching vibration, which typically appears as a strong absorption in the FT-IR spectrum in the range of 1100-1000 cm⁻¹.

Table 2: Expected Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on typical values for the functional groups present.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
N-H Stretch Secondary Amine 3300 - 3500
C-H Stretch Aromatic 3100 - 3000
C-H Stretch Aliphatic (CH₂, CH₃) 2980 - 2850
C=C Stretch Aromatic Ring 1610 - 1580, 1500 - 1450
C-N Stretch Aliphatic Amine 1250 - 1020
C-F Stretch Fluoroalkane 1100 - 1000

Single-Crystal X-ray Diffraction Studies for Definitive Structural Assignment

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Determination of Molecular Conformation and Stereochemistry

An X-ray crystal structure would unambiguously establish the conformation of the piperidine ring and the relative stereochemistry of the substituents at the C4 position. For piperidine systems, a chair conformation is overwhelmingly favored. In a 4,4-disubstituted piperidine, one substituent must occupy an axial position while the other is equatorial. The analysis would definitively show whether the fluorine atom occupies the axial position with the p-tolyl group in the equatorial position, or vice versa. This determination is crucial, as the orientation of the fluorine atom is governed by a complex interplay of steric hindrance and stereoelectronic effects, such as charge-dipole and hyperconjugative interactions. nih.gov

Stereochemical and Conformational Properties of the 4,4-Disubstituted Piperidine Ring

The piperidine ring is a classic example of a conformationally mobile six-membered heterocycle, predominantly adopting a chair-like conformation to minimize angular and torsional strain. In this compound, the geminal disubstitution at the C4 position locks the ring and presents an interesting conformational challenge.

The conformational preference of the substituents is dictated by a balance of competing energetic factors. Steric bulk generally favors the placement of the larger group (the p-tolyl group) in the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on C2 and C6. However, the fluorine atom introduces potent stereoelectronic effects. The high electronegativity of fluorine can lead to stabilizing charge-dipole interactions between the C-F bond dipole and the partial positive charge on the protonated piperidinium (B107235) nitrogen, which can favor an axial orientation for the fluorine atom. nih.govresearchgate.net This "axial-F preference" is a known phenomenon in fluorinated cyclohexanes and piperidines, often overriding simple steric considerations. nih.gov Therefore, a detailed computational and experimental analysis is necessary to determine the dominant conformer in solution and in the solid state.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 4 4 Methylphenyl Piperidine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. These computational methods provide insights into molecular geometries, orbital energies, and charge distributions, which are fundamental to understanding the chemical behavior of compounds like 4-Fluoro-4-(4-methylphenyl)piperidine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netnih.gov It is particularly effective for optimizing molecular geometries to find the most stable conformation (the lowest energy state) and for calculating the energetic properties of the molecule. researchgate.net For this compound, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), would be used to determine key geometric parameters. researcher.life

The optimization process involves systematically altering the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. researchgate.net For the piperidine (B6355638) ring in similar structures, a chair conformation is typically the most stable arrangement. nih.govnih.gov DFT calculations would confirm this preference for this compound and precisely calculate the atomic coordinates. The results of such a calculation would provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-F 1.39
C-N 1.47
C-C (piperidine) 1.53
C-C (aromatic) 1.40
C-N-C 112.0
F-C-C 109.5
C-C-N 110.0
C-C-C-C (piperidine ring) ±55.0

Note: These values are illustrative and represent typical parameters for similar molecular fragments.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

For this compound, DFT calculations can be used to determine the energies of the HOMO and LUMO. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov The distribution of the HOMO and LUMO across the molecule can also predict sites of electrophilic and nucleophilic attack. Typically, the HOMO is localized on the more electron-rich parts of the molecule, such as the phenyl ring and the nitrogen atom, while the LUMO may be distributed over the aromatic system.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.5
LUMO -0.8
HOMO-LUMO Gap (ΔE) 5.7

Note: These energy values are hypothetical and are presented to illustrate the output of an FMO analysis.

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting how it will interact with other chemical species. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, with red indicating electron-rich areas (negative potential, prone to electrophilic attack) and blue indicating electron-poor areas (positive potential, prone to nucleophilic attack). researchgate.net For this compound, the MEP would likely show a negative potential around the fluorine and nitrogen atoms due to their high electronegativity, and a positive potential around the hydrogen atoms.

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. researchgate.net This analysis provides a quantitative measure of the electron distribution. chemrxiv.org In this compound, the fluorine atom would be expected to have a significant negative partial charge, while the carbon atom bonded to it would have a positive partial charge. The nitrogen atom would also carry a negative charge, and the hydrogen atoms would be positively charged. These calculated charges are useful for understanding intermolecular interactions and reactivity. researchgate.net

Table 3: Exemplary Mulliken Atomic Charges for Selected Atoms in this compound

Atom Mulliken Charge (a.u.)
F -0.35
N -0.40
C (bonded to F) +0.30
H (on N) +0.25

Note: These values are for illustrative purposes to demonstrate the results of a Mulliken population analysis.

Molecular Modeling for Conformational Landscape Exploration

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Molecular modeling techniques are employed to explore the conformational landscape and identify the most stable conformers. The presence of a fluorine atom on the piperidine ring can significantly influence its conformational preferences due to electrostatic and steric effects. nih.gov

Studies on similar fluorinated piperidines have shown that the interplay of charge-dipole interactions, hyperconjugation, and steric repulsion governs the preferred conformation. nih.gov In many cases, the fluorine atom may preferentially occupy an axial position, which can be counterintuitive based on steric considerations alone but is favored by electronic effects. researchgate.net Computational modeling can systematically rotate bonds and calculate the energy of each resulting conformation to map out the potential energy surface. This allows for the identification of low-energy conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's dynamic behavior. nih.gov

Characterization of Non-Covalent Interactions and Supramolecular Architecture

In the solid state, molecules are organized into a crystal lattice through a network of non-covalent interactions. Understanding these interactions is crucial for predicting crystal packing and material properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal structure. scirp.orgmdpi.com The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts. nih.gov

Table 4: Representative Hirshfeld Surface Contact Percentages for a Molecular Crystal of this compound

Intermolecular Contact Percentage Contribution
H···H 50%
C···H / H···C 20%
F···H / H···F 15%
N···H / H···N 8%
Other 7%

Note: These percentages are hypothetical and serve to illustrate the typical output of a Hirshfeld surface analysis for a similar compound.

Reduced Density Gradient (RDG) and NCI Analysis

There is no published research detailing the Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analysis of this compound. Such an analysis would be instrumental in visualizing and understanding the nature and strength of non-covalent interactions within the molecule, such as van der Waals forces, hydrogen bonds, and steric repulsions. These interactions are crucial in determining the compound's three-dimensional conformation, crystal packing, and potential interactions with biological targets. However, without specific studies, a detailed discussion on the non-covalent interaction profile of this compound cannot be provided.

In Silico Prediction of Spectroscopic Parameters and Reaction Pathways

Similarly, a search of scientific databases and computational chemistry literature yields no specific studies on the in silico prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) or the theoretical investigation of reaction pathways for this compound.

Theoretical calculations, often employing Density Functional Theory (DFT) or other quantum mechanical methods, are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Furthermore, computational modeling can map out potential reaction pathways, calculate activation energies, and predict the stability of intermediates and products, offering invaluable insights into the reactivity and synthetic accessibility of a molecule. Unfortunately, such theoretical investigations for this compound have not been reported in the available literature.

Structure Activity Relationship Sar Investigations and Molecular Design in Piperidine Chemistry

Principles of Ligand Design for Piperidine-Containing Chemotypes

The design of ligands incorporating the piperidine (B6355638) moiety is a cornerstone of modern drug discovery. arizona.edumdpi.com The piperidine scaffold is a saturated heterocycle that can adopt a stable chair conformation, allowing for precise positioning of substituents in axial or equatorial orientations. This stereochemical control is critical for optimizing interactions with specific residues within a biological target's binding site. researchgate.net

Key principles in designing piperidine-containing ligands include:

Modulating Basicity: The nitrogen atom in the piperidine ring is basic (a typical pKa for a piperidinium (B107235) ion is ~11). This basicity can be crucial for forming ionic interactions with acidic residues (e.g., aspartate or glutamate) in a receptor pocket. nih.gov The pKa can be fine-tuned by introducing electron-withdrawing or -donating groups on or near the ring. tandfonline.com

Vectorial Exploration of Chemical Space: The piperidine ring serves as a rigid core from which substituent vectors can be projected into the surrounding binding pocket. The 1, 4, and other positions on the ring can be functionalized to probe for hydrophobic, hydrophilic, or hydrogen-bonding interactions, systematically building a map of the target's active site. mdpi.comnih.gov

Improving Pharmacokinetic Properties: The introduction of a piperidine scaffold can enhance a molecule's pharmacokinetic profile. It can increase polarity, which may improve solubility, while also being relatively resistant to metabolic degradation, thereby increasing the compound's half-life. enamine.nettandfonline.com Chiral piperidine scaffolds, in particular, can be used to improve biological activity, selectivity, and pharmacokinetic properties. researchgate.net

Strategic Modification of the 4-Fluoro-4-(4-methylphenyl)piperidine Scaffold

The this compound scaffold offers multiple points for strategic modification to explore structure-activity relationships (SAR) and optimize ligand properties. Each part of the molecule—the piperidine ring, the fluorine atom, and the 4-methylphenyl group—can be systematically altered.

Common modification strategies include:

Alteration of the 4-Aryl Group: The 4-methylphenyl moiety can be replaced with other substituted or unsubstituted aryl or heteroaryl rings. This allows for probing the effects of electronics (e.g., replacing the methyl group with a chloro or methoxy (B1213986) group) and sterics on binding affinity. acs.org The position of the substituent on the phenyl ring is also critical for activity. acs.org

Modification at the Fluorine Position: The fluorine atom at the C-4 position can be replaced with other halogens (Cl, Br) or small functional groups (OH, CH₃, CN) to assess the importance of its specific electronic and steric properties for molecular recognition.

Piperidine Ring Isosteres: In some cases, the piperidine ring itself may be replaced by other cyclic amines, such as pyrrolidine (B122466) or azepane, to evaluate the impact of ring size and conformation on activity.

The following table, derived from SAR studies on related 4-arylpiperidine inhibitors of farnesyltransferase, illustrates how modifications to the C-4 phenyl group can impact inhibitory activity. acs.org

CompoundR⁴ Substitution (at C-4 Phenyl Ring)FTase Inhibition IC₅₀ (nM)
1 3-Bromophenyl420
13 3-Chlorophenyl420
14 3-Methylphenyl420
15 Phenyl>1000
16 4-Bromophenyl>1000
17 2-Bromophenyl140

Elucidation of Structural Determinants for Molecular Recognition and Selectivity

Understanding how each component of the this compound scaffold contributes to binding is essential for rational drug design. The fluorine atom and the 4-methylphenyl group play distinct and crucial roles in molecular recognition and selectivity. arizona.edupolyu.edu.hkbenthamscience.com

The incorporation of fluorine into drug candidates is a powerful strategy to modulate their properties. tandfonline.comnih.gov Despite being only slightly larger than a hydrogen atom, its high electronegativity significantly alters the physicochemical characteristics of the molecule. tandfonline.com

Key influences of the fluorine atom include:

Conformational Control: In fluorinated piperidines, the fluorine atom can exhibit a preference for the axial position. nih.govresearchgate.net This preference is driven by a combination of electrostatic interactions (such as charge-dipole and dipole minimization) and hyperconjugation (e.g., σCH → σ*CF). researchgate.netresearchgate.net This conformational locking can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity.

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby piperidine nitrogen, which can be beneficial for optimizing a compound's absorption and bioavailability profile. tandfonline.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at a metabolically vulnerable position can block this process, thereby increasing the drug's half-life. nih.gov

Direct Binding Interactions: Fluorine is a weak hydrogen bond acceptor and can participate in favorable electrostatic and hydrophobic interactions with protein targets, contributing directly to binding affinity. benthamscience.com

The 4-methylphenyl group is critical for anchoring the ligand within the binding site through various non-covalent interactions. The effect of adding a methyl group is highly context-dependent, potentially increasing or decreasing affinity based on the specific topology of the binding site. nih.gov

Hydrophobic Interactions: The phenyl ring provides a large, hydrophobic surface that can interact favorably with nonpolar pockets in a protein. The addition of the methyl group further increases the solvent-accessible surface area and hydrophobicity, which can enhance binding if it fits into a corresponding hydrophobic cavity. nih.gov

π-Stacking and Cation-π Interactions: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor. Furthermore, if the piperidine nitrogen is protonated (cationic), it can form a stabilizing cation-π interaction with nearby aromatic side chains. nih.gov

Steric Influence: The methyl group acts as a steric probe. A positive effect on affinity suggests the presence of a suitably sized hydrophobic pocket. Conversely, if the methyl group projects into the protein or a sterically constrained area, it can lead to a significant loss of binding affinity. nih.gov For example, in one study on p38α MAP Kinase inhibitors, the addition of a methyl group improved activity by over 200-fold by fitting into a hydrophobic area. nih.gov

Computational Approaches to SAR: Molecular Docking and Pharmacophore Modeling for Piperidine Derivatives

Computational methods are indispensable tools for understanding the SAR of piperidine derivatives and guiding the design of new, more potent, and selective compounds. polyu.edu.hkbenthamscience.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijper.org For piperidine derivatives, docking studies can reveal the specific binding pose within the active site, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.gov For example, docking simulations of piperidine-based ligands have shown that the protonated piperidine nitrogen often forms salt bridge interactions with acidic residues like glutamate (B1630785) (Glu) and aspartate (Asp). nih.gov This information helps rationalize observed SAR data and predict the affinity of novel, un-synthesized analogs.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to be active at a specific target. nih.govfrontiersin.org By aligning a series of active piperidine derivatives, a common feature pharmacophore can be generated. nih.gov This model can then be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that match the required features, accelerating the discovery of new hit compounds. ijper.orgnih.gov The process involves generating conformations for known active molecules and aligning them to identify shared chemical features crucial for bioactivity. nih.govbiointerfaceresearch.com

Advanced Research Applications of 4 Fluoro 4 4 Methylphenyl Piperidine As a Chemical Precursor and Tool Compound

Role as a Versatile Building Block in Complex Chemical Synthesis

The piperidine (B6355638) moiety is a fundamental scaffold in a vast number of pharmaceuticals and biologically active compounds. researchgate.net The introduction of fluorine into this structure, as seen in 4-Fluoro-4-(4-methylphenyl)piperidine, provides a versatile building block for creating more complex and potent molecules. nih.gov The carbon-fluorine bond is exceptionally stable, and the fluorine atom can act as a hydrogen bond acceptor, influencing molecular conformations and interactions with biological targets.

In synthetic chemistry, fluorinated piperidines serve as key intermediates. For instance, the related compound, 4-(4'-fluorophenyl)piperidine, is a crucial precursor in the synthesis of Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. google.com The synthesis process often involves introducing the 4-fluoro substituent at an early stage, highlighting the importance of having such fluorinated building blocks readily available. google.com The presence of the methyl group on the phenyl ring in this compound offers an additional point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design.

The synthesis of various substituted piperidines demonstrates their utility. For example, the preparation of all-cis-(multi)fluorinated piperidines has been achieved through a rhodium-catalyzed dearomatization-hydrogenation process of fluoropyridine precursors. nih.gov This method underscores the advanced strategies being developed to create stereochemically defined fluorinated piperidine derivatives for use in medicinal, agrochemical, and materials science. nih.gov

Development of Probes for Receptor Binding and Enzyme Inhibition Studies

The unique electronic properties conferred by the fluorine atom make this compound and its derivatives valuable as tool compounds for developing molecular probes. These probes are instrumental in studying receptor binding affinities and mechanisms of enzyme inhibition.

Fluorinated compounds are widely used in the development of enzyme inhibitors. nih.govresearchgate.net The fluorine atom can alter the electronics of a molecule, potentially increasing its binding affinity to a target enzyme or acting as a leaving group in suicide inhibition mechanisms. nih.gov For example, a novel series of 4,4-difluoropiperidine (B1302736) ether-based compounds have been identified as potent and highly selective dopamine (B1211576) D4 receptor antagonists. chemrxiv.orgnih.gov These compounds are valuable tools for investigating D4 receptor signaling. chemrxiv.orgnih.gov

Similarly, piperidine derivatives have been explored as inhibitors for various enzymes. A study on farnesyltransferase (FTase) inhibitors, starting from a 5-nitropiperidin-2-one combinatorial library, revealed that substituents on the piperidine core are crucial for inhibitory activity. acs.org Modifications of the phenyl group at the C-4 position significantly impacted the potency of these inhibitors. acs.org

The table below summarizes the structure-activity relationship (SAR) for a series of C-4 phenyl substituted piperidine inhibitors of Farnesyltransferase, illustrating the importance of substitution patterns for biological activity.

CompoundC-4 Phenyl SubstitutionFTase Inhibition (IC₅₀)
1 3-Bromophenyl(Baseline)
13 3-ChlorophenylActivity Retained
14 3-MethylphenylActivity Retained
16 4-BromophenylActivity Lost
17 2-Bromophenyl3x More Potent than 1

This table is based on data for farnesyltransferase inhibitors and is intended to illustrate the principle of how substitutions on the 4-phenyl-piperidine scaffold can impact biological activity. acs.org

Furthermore, derivatives of 4-(4-fluorobenzyl)piperidine have been explored for the development of new tyrosinase inhibitors, which are important in treating hyperpigmentation disorders. nih.govdntb.gov.ua These studies demonstrate the broad utility of the fluorinated piperidine scaffold in designing targeted inhibitors.

Integration into Diverse Chemical Scaffolds for Exploring New Biological Activities

The structural core of this compound can be integrated into a wide array of chemical scaffolds to generate novel compounds with diverse biological activities. The piperidine ring is a privileged structure in medicinal chemistry, and its incorporation can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net

Research has shown that small molecule mu agonists based on the 4-phenyl piperidine scaffold exhibit excellent agonistic activity towards the human mu opioid receptor. nih.govresearchgate.net This has led to the design of a distinct pharmacophore for interaction at this receptor, with the piperidine ring in a chair conformation. researchgate.net

Moreover, a versatile class of 1,4,4-trisubstituted piperidines has been shown to block coronavirus replication in vitro. nih.gov These compounds were found to be non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov This discovery highlights the potential of the substituted piperidine scaffold in developing novel antiviral agents.

The table below showcases various biological activities associated with different piperidine-based scaffolds.

Piperidine ScaffoldTarget/ActivityTherapeutic Area
4-(4'-fluorophenyl)-3-(phenoxymethyl)-piperidineSerotonin Reuptake InhibitionAntidepressant google.com
4,4-difluoropiperidine ethersDopamine D4 Receptor AntagonismL-DOPA-induced dyskinesias nih.gov
4-phenyl piperidinesMu Opioid Receptor AgonismAnalgesia nih.govresearchgate.net
1,4,4-trisubstituted piperidinesCoronavirus Main Protease (Mpro) InhibitionAntiviral nih.gov
4-aroylpiperidinesSigma-1 Receptor LigandsCNS Disorders nih.gov

Exploration in Areas Beyond Medicinal Chemistry

While the primary focus of research on fluorinated piperidines has been within medicinal chemistry, the unique properties of these compounds suggest potential applications in other scientific fields. The development of synthetic strategies to access all-cis-(multi)fluorinated piperidines is envisioned to be of immediate interest not only in medicine but also in agrochemical and materials science. nih.gov

In agrochemistry, the introduction of fluorine into molecules is a common strategy to enhance the efficacy and metabolic stability of pesticides and herbicides. The piperidine scaffold could serve as a core for novel agrochemicals with improved properties.

In materials science, the rigidity of the piperidine ring and the polarity of the carbon-fluorine bond could be exploited in the design of new polymers, liquid crystals, or ionic liquids. nih.gov Fluorinated compounds often exhibit unique properties such as thermal stability and hydrophobicity, which are desirable in advanced materials. Although specific applications of this compound outside of medicinal chemistry are not yet well-documented, its structural motifs suggest it could be a valuable building block for creating novel functional materials.

Future Directions and Emerging Research Opportunities in 4 Fluoro 4 4 Methylphenyl Piperidine Research

Innovations in Sustainable and Efficient Synthetic Methodologies

The synthesis of fluorinated piperidines, including 4-fluoro-4-(4-methylphenyl)piperidine, is an area ripe for innovation, with a growing emphasis on sustainable and efficient methodologies. Traditional synthetic routes often involve harsh conditions and the use of hazardous reagents. Future research will likely focus on the development of greener and more atom-economical approaches.

One promising direction is the application of flow chemistry . Continuous-flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of fluorinated heterocycles, which can be challenging due to the high reactivity of fluorinating agents, stands to benefit greatly from the precise control offered by flow systems.

Furthermore, biocatalysis presents an attractive, environmentally friendly alternative to traditional chemical synthesis. The use of enzymes could enable highly selective and stereospecific transformations under mild conditions, reducing the environmental impact of the synthetic process. Research into engineered enzymes capable of catalyzing the key steps in the synthesis of this compound could open up new avenues for its efficient and sustainable production.

MethodologyPotential Advantages for this compound Synthesis
Flow Chemistry Enhanced safety, improved reaction control, scalability, potential for automation.
Novel Catalysis Higher efficiency, improved selectivity, potential for one-pot reactions, use of recoverable and reusable catalysts.
Biocatalysis High selectivity and stereospecificity, mild reaction conditions, reduced environmental impact.

Synergistic Integration of Experimental and Computational Approaches

A deep understanding of the conformational and electronic properties of this compound is crucial for its future applications. The synergistic integration of experimental techniques and computational modeling will be instrumental in elucidating these properties.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for determining the three-dimensional structure and conformational preferences of fluorinated piperidines. These methods can provide valuable insights into the orientation of the fluorine and methylphenyl substituents on the piperidine (B6355638) ring, which can significantly influence the molecule's biological activity and physical properties.

Computational chemistry , particularly Density Functional Theory (DFT) calculations, can complement experimental data by providing a deeper understanding of the molecule's electronic structure, conformational energy landscape, and reactivity. Computational models can be used to predict the most stable conformations, rationalize observed spectroscopic data, and explore potential reaction mechanisms. Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can guide the design of analogues with improved pharmacokinetic profiles.

The combination of these approaches can create a powerful feedback loop. For instance, experimental data can be used to validate and refine computational models, while computational predictions can guide the design of new experiments. This synergistic approach will be essential for unlocking the full potential of the this compound scaffold.

ApproachKey Insights for this compound Research
NMR Spectroscopy Determination of solution-state conformation and dynamic processes.
X-ray Crystallography Precise determination of solid-state structure and intermolecular interactions.
Computational Chemistry (DFT) Prediction of stable conformations, electronic properties, and reaction mechanisms.
In Silico ADMET Prediction Early assessment of pharmacokinetic and toxicity profiles to guide analogue design.

Design of Next-Generation Analogues for Precise Molecular Target Engagement

The this compound core is an attractive scaffold for the design of next-generation therapeutic agents. The piperidine moiety is a common feature in many centrally active drugs, and the strategic placement of the fluorine and methylphenyl groups can be leveraged to achieve high potency and selectivity for specific molecular targets.

The fluorine atom can significantly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. By serving as a bioisostere for a hydrogen atom or a hydroxyl group, fluorine can modulate the electronic properties of the molecule and engage in specific interactions with biological targets. The 4-methylphenyl group provides a handle for exploring structure-activity relationships (SAR) by modifying the substitution pattern on the aromatic ring.

Future research in this area will involve the synthesis and biological evaluation of a library of analogues of this compound. By systematically varying the substituents on the phenyl ring and exploring different stereoisomers, it will be possible to develop a comprehensive understanding of the SAR for this scaffold. This knowledge can then be used to design next-generation analogues with optimized properties for specific therapeutic applications, such as targeting G-protein coupled receptors (GPCRs) or ion channels in the central nervous system. The use of computational docking and molecular dynamics simulations will be invaluable in guiding the design of these new analogues.

Modification StrategyPotential Impact on Biological Activity
Varying Phenyl Ring Substituents Modulate potency, selectivity, and pharmacokinetic properties.
Introducing Chiral Centers Explore stereospecific interactions with biological targets.
Modifying the Piperidine Nitrogen Alter basicity and introduce new functional groups for target engagement.

Unexplored Potential of the this compound Core in Chemical Biology and Material Science

Beyond its potential in medicinal chemistry, the this compound core may possess unexplored potential in the fields of chemical biology and material science.

In chemical biology , fluorinated molecules are increasingly being used as molecular probes to study biological systems. The unique spectroscopic properties of the fluorine atom (¹⁹F NMR) allow for its use as a sensitive reporter group in complex biological environments. A fluorescently labeled version of this compound could be developed to visualize its distribution and target engagement in living cells.

In material science , the incorporation of fluorinated heterocycles into polymers and liquid crystals can impart unique properties, such as thermal stability, chemical resistance, and altered electronic characteristics. The rigid structure of the piperidine ring, combined with the electronic influence of the fluorine and methylphenyl groups, could make this compound a valuable building block for the synthesis of novel functional materials. For example, it could be incorporated into the backbone of polymers to create materials with tailored dielectric properties or used as a component in the design of novel liquid crystalline phases. The potential for supramolecular assembly through non-covalent interactions involving the fluorine atom also warrants investigation.

FieldPotential Application of the this compound Core
Chemical Biology Development of ¹⁹F NMR probes for studying biological processes.
Synthesis of fluorescently labeled ligands for cellular imaging.
Material Science Building block for novel polymers with tailored properties.
Component in the design of new liquid crystalline materials.
Scaffold for the construction of supramolecular assemblies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.